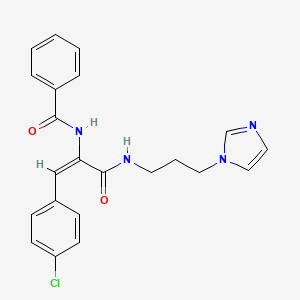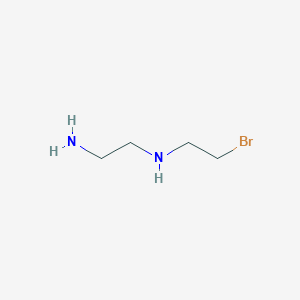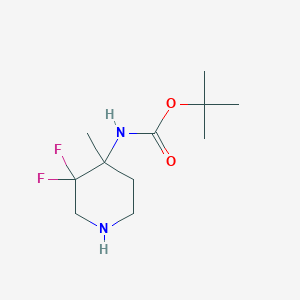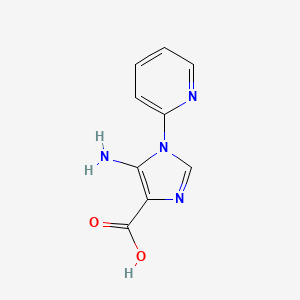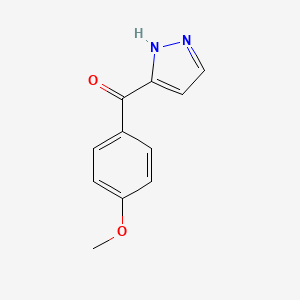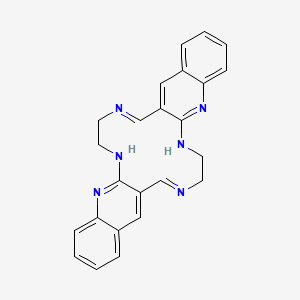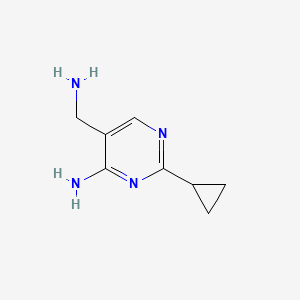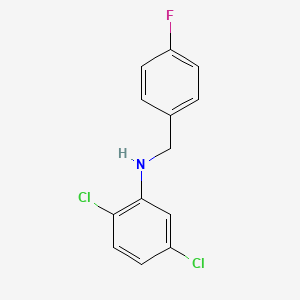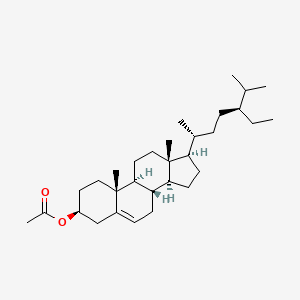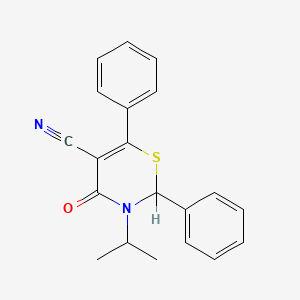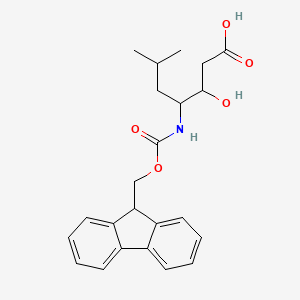
Fmoc-Sta(3S,4S)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Sta(3S,4S)-OH, also known as (3S,4S)-4-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-hydroxy-6-methylheptanoic acid, is a derivative of statine. Statine is a non-proteinogenic amino acid known for its role in inhibiting proteases. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Sta(3S,4S)-OH typically involves the following steps:
Protection of the amino group: The amino group of statine is protected using the Fmoc group. This is achieved by reacting statine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Hydroxylation: The hydroxylation of the statine derivative is carried out using a suitable oxidizing agent.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of statine are reacted with 9-fluorenylmethyloxycarbonyl chloride under controlled conditions.
Optimization of reaction conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Scale-up purification: Techniques such as large-scale chromatography and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sta(3S,4S)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling reactions: The free amino group can participate in peptide coupling reactions to form peptide bonds.
Oxidation and reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used for peptide coupling.
Oxidation: Oxidizing agents like pyridinium chlorochromate can be used for hydroxyl group oxidation.
Major Products
Deprotected statine: Removal of the Fmoc group yields the free amino statine.
Peptide derivatives: Coupling reactions yield various peptide derivatives containing statine.
Scientific Research Applications
Fmoc-Sta(3S,4S)-OH has several applications in scientific research:
Peptide synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Protease inhibitors: Statine derivatives are studied for their potential as protease inhibitors, which have applications in drug development.
Biological studies: The compound is used in studies to understand the role of statine in biological systems and its interaction with enzymes.
Mechanism of Action
The mechanism of action of Fmoc-Sta(3S,4S)-OH involves its role as a protease inhibitor. The statine moiety mimics the transition state of peptide substrates, binding to the active site of proteases and inhibiting their activity. This inhibition is crucial in regulating protease activity in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Sta(3R,4R)-OH: A stereoisomer with different spatial arrangement of atoms.
Fmoc-Ala-OH: An alanine derivative with the Fmoc protective group.
Fmoc-Val-OH: A valine derivative with the Fmoc protective group.
Uniqueness
Fmoc-Sta(3S,4S)-OH is unique due to its specific stereochemistry and the presence of the statine moiety, which imparts protease inhibitory properties. This makes it valuable in the synthesis of peptides and peptidomimetics with potential therapeutic applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYYODGVQXZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)

